1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole
Description
Contextualization of the 1H-Tetrazole Heterocycle in Chemical Biology and Drug Discovery
The 1H-tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a cornerstone of modern medicinal chemistry. mdpi.comwikipedia.org First synthesized in 1885, this moiety has garnered significant attention for its unique physicochemical properties that make it an invaluable tool in drug design. mdpi.com Its most prominent role is that of a bioisostere for the carboxylic acid group. researchgate.netnih.gov A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly altering its essential biological activity, while potentially improving its pharmacological profile.
The tetrazole ring mimics the carboxylic acid group in several key ways. It has a comparable acidity, with a pKa value of approximately 4.9, allowing it to exist as an anion at physiological pH and engage in similar crucial interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like enzymes and receptors. nih.gov However, the tetrazole group offers distinct advantages over its carboxylic acid counterpart. The tetrazolate anion is more lipophilic and its charge is more delocalized over the four nitrogen atoms, which can enhance a drug's ability to cross cellular membranes. organic-chemistry.org Furthermore, the tetrazole ring is significantly more stable against metabolic degradation, often leading to improved pharmacokinetic properties such as a longer half-life and enhanced bioavailability. nih.gov
Owing to these favorable characteristics, the tetrazole moiety is considered a "privileged scaffold" and is a component of more than 20 FDA-approved drugs. mdpi.comresearchgate.netnih.gov These drugs span a wide array of therapeutic areas, demonstrating the versatility of the tetrazole ring in interacting with diverse biological targets. Examples of its application can be found in antihypertensive, antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory agents. researchgate.netphmethods.neteurekaselect.com The synthesis of tetrazole derivatives is well-established, with the [2+3] cycloaddition reaction between nitriles and azides being a common and versatile method. mdpi.comresearchgate.neteurekaselect.com
Rationale for Investigating 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole within Phenoxy-Substituted Phenyl Scaffolds
The rationale for the specific design of this compound lies in the strategic combination of the aforementioned tetrazole ring with another privileged structural element: the phenoxy-substituted phenyl scaffold. The terminal phenoxy group is a key pharmacophoric component in numerous approved drugs and clinical candidates. researchgate.net Its presence can be crucial for biological activity, often improving binding affinity to the target protein, enhancing selectivity, and potentially reducing toxicity. researchgate.net
In this compound, the key features are:
The ortho-positioning of the phenoxy group relative to the tetrazole-bearing phenyl ring, which creates a specific spatial arrangement between these two key functional groups.
The meta-chloro substitution on the phenoxy ring. Halogen atoms like chlorine can modulate the electronic properties of the ring and form specific halogen bonds with the biological target, potentially increasing binding affinity and selectivity.
The overarching strategy is to append the metabolically robust, acidic bioisostere (1H-tetrazole) onto a scaffold (the chlorophenoxy-phenyl group) that is known to provide a favorable framework for protein binding. By uniting these two pharmacophores, medicinal chemists aim to create a novel molecule with potentially unique or enhanced biological activities, exploring new chemical space for drug discovery.
Overview of Current Research Trends and Unaddressed Questions Pertaining to the Chemical Compound
A thorough review of published scientific literature and chemical databases indicates a lack of specific research focused on this compound. There are no readily available studies detailing its synthesis, characterization, or evaluation for any specific biological activity. This absence of data means that the compound represents a largely unexplored area of chemical space.
Consequently, the primary unaddressed questions revolve around its fundamental properties and potential therapeutic applications. Based on the activities of structurally related compounds, several research avenues could be logically pursued:
Potential Biological Targets: Given the prevalence of the tetrazole and chlorophenoxy motifs in various drug classes, this compound could be a candidate for screening against a wide range of targets. Research on similar structures, such as N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, has identified potent antagonists for the P2X(7) receptor, a target for inflammatory conditions. nih.gov Other research on tetrazole analogs of clofibric acid, which also contain a chlorophenoxy group, points toward potential activity as PPARα agonists for treating dyslipidemia and diabetes. researchgate.netnih.gov Therefore, initial investigations could focus on these and other target families, including kinases, proteases, and G-protein coupled receptors.
Antimicrobial and Anticancer Activity: Both tetrazole and diaryl ether structures are common in antimicrobial and anticancer agents. researchgate.netresearchgate.net A fundamental unaddressed question is whether this compound possesses cytotoxic or antimicrobial properties. Initial research would involve screening the compound against panels of cancer cell lines and various bacterial and fungal strains.
Synthesis and Characterization: While general methods for synthesizing 1-aryl-tetrazoles are known, an optimized and efficient synthetic route specifically for this compound has not been reported. nih.govorganic-chemistry.org Future research would need to establish this synthesis and fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Structure-Activity Relationship (SAR) Studies: Should any initial screening reveal promising biological activity, a key unanswered question would be the structure-activity relationship. This would involve the systematic synthesis of analogs to probe the importance of each structural feature. For instance, researchers could investigate:
The effect of moving the chloro substituent to the ortho- or para- positions of the phenoxy ring.
Replacing the chloro group with other substituents (e.g., fluoro, methyl, methoxy) to understand the electronic and steric requirements for activity.
Altering the linkage between the two phenyl rings.
Structure
3D Structure
Properties
CAS No. |
924823-25-6 |
|---|---|
Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C13H9ClN4O/c14-10-4-3-5-11(8-10)19-13-7-2-1-6-12(13)18-9-15-16-17-18/h1-9H |
InChI Key |
MKKRZJZJGMNSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 3 Chlorophenoxy Phenyl 1h Tetrazole and Structural Analogues
Strategies for the Construction of the 1H-Tetrazole Core
The formation of the 1H-tetrazole ring is a cornerstone of the synthesis of 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole. Several powerful methods have been developed for this purpose, with the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) being the most prominent.
Catalytic [2+3] Cycloaddition Reactions (Nitrile-Azide Pathway)
The [2+3] cycloaddition of nitriles with azides is a highly effective and widely used method for the synthesis of 5-substituted 1H-tetrazoles. chemistryviews.org This reaction can be significantly accelerated and made more efficient through the use of various catalysts. The general mechanism involves the activation of the nitrile by a catalyst, facilitating the nucleophilic attack of the azide ion.
A variety of metal-based catalysts have been employed to promote this transformation, including zinc, copper, and indium compounds. For instance, zinc salts have been shown to effectively catalyze the reaction of sodium azide with a broad range of nitriles in water, offering a green and efficient route to 1H-tetrazoles. chemistryviews.org Copper catalysts, such as copper(I) iodide, have also been utilized, particularly in microwave-assisted syntheses, leading to rapid and high-yielding formation of tetrazole derivatives. encyclopedia.pub
The catalytic cycle typically involves the coordination of the metal to the nitrile, which increases its electrophilicity and makes it more susceptible to attack by the azide. The subsequent cyclization and protonation steps yield the final tetrazole product. The choice of catalyst and reaction conditions can influence the reaction rate and the scope of applicable substrates.
Table 1: Comparison of Catalysts in [2+3] Cycloaddition for Tetrazole Synthesis
| Catalyst | Substrate Scope | Reaction Conditions | Advantages |
| Zinc Salts | Broad (aromatic, alkyl, vinyl nitriles) | Water, room temperature to mild heating | Environmentally friendly, broad applicability. chemistryviews.org |
| Copper(I) Iodide | Thioureas and sodium azide | Microwave irradiation, solvent-free | Rapid, high yields, low cost, non-toxic catalyst. encyclopedia.pub |
| Indium Trichloride | Aliphatic, aryl, benzylic, heterocyclic nitriles | Microwave irradiation | Short reaction times, simple work-up. |
Recent Advancements in Multicomponent Reactions for Tetrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity of accessible structures. chemistryviews.orgacs.org The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. beilstein-journals.org This reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (such as sodium azide or trimethylsilyl (B98337) azide). beilstein-journals.org
The mechanism of the Ugi-azide reaction proceeds through the formation of an α-adduct from the isocyanide and the iminium ion generated from the aldehyde and amine. This intermediate is then trapped by the azide anion, followed by an intramolecular cyclization to afford the 1,5-disubstituted tetrazole. beilstein-journals.org The versatility of the Ugi-azide reaction allows for the introduction of a wide range of substituents on the tetrazole ring by simply varying the starting materials.
Recent advancements have focused on expanding the scope of the Ugi-azide reaction and developing more sustainable protocols. The use of ultrasound irradiation has been shown to accelerate the reaction and, in some cases, allows for solvent-free conditions. encyclopedia.pubgatech.edunih.gov
Development of Heterogeneous Catalytic Systems for Tetrazole Formation
The use of heterogeneous catalysts in tetrazole synthesis offers several practical advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. dntb.gov.ua Various solid-supported catalysts have been developed for the [2+3] cycloaddition reaction.
Nanomaterials have emerged as highly efficient heterogeneous catalysts due to their high surface-area-to-volume ratio and unique catalytic properties. acs.org For example, zinc sulfide (B99878) nanoparticles have been successfully employed as a recyclable catalyst for the ultrasound-promoted, one-pot, three-component synthesis of 1-substituted tetrazoles from primary amines, sodium azide, and triethyl orthoformate. gatech.eduprinceton.edu Magnetic nanoparticles functionalized with catalytic species also represent a promising approach, as they can be easily recovered using an external magnet. acs.org
Other heterogeneous systems include the use of metal-organic frameworks (MOFs) and functionalized polymers as supports for catalytically active metal centers. These materials can provide a defined microenvironment for the reaction, potentially enhancing selectivity and efficiency.
Table 2: Examples of Heterogeneous Catalysts for Tetrazole Synthesis
| Catalyst | Reaction Type | Advantages |
| ZnS Nanoparticles | Three-component synthesis of 1-substituted tetrazoles | Recyclable, efficient under ultrasound irradiation. gatech.eduprinceton.edu |
| Magnetic Nanoparticles | [3+2] Cycloaddition and multicomponent reactions | Easy separation and recyclability. acs.org |
| Mesoporous Copper/Manganese Oxide | Ullmann-type cross-coupling reactions | Ligand-free, reusable, broad substrate scope. gatech.edu |
Regioselective Introduction and Modification of the 2-(3-chlorophenoxy)phenyl Substituent
A critical step in the synthesis of this compound is the formation of the diaryl ether linkage and the regioselective attachment of the tetrazole ring. The Ullmann condensation is a classical and effective method for the synthesis of diaryl ethers. mdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of the target molecule, this would typically involve the reaction of a 2-halobenzonitrile with 3-chlorophenol (B135607) or a 2-halophenyltetrazole with 3-chlorophenol.
The regioselectivity of the tetrazole formation is crucial. If the diaryl ether precursor, 2-(3-chlorophenoxy)benzonitrile, is synthesized first, the subsequent [2+3] cycloaddition with an azide will yield the 5-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole. To obtain the desired 1-substituted isomer, a different strategy is required. One approach involves a three-component reaction of 2-(3-chlorophenoxy)aniline, an orthoformate, and sodium azide. This method directly yields the 1-aryl-1H-tetrazole.
The functionalization of the phenyl rings can also be achieved through various electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of the chloro substituent and the nitrile or amino group required for tetrazole formation. The choice of the synthetic route will depend on the availability of starting materials and the desired regiochemical outcome.
Environmentally Benign and Sustainable Synthetic Approaches for Tetrazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives to minimize environmental impact. mdpi.combohrium.comresearchgate.net Key strategies include the use of non-toxic and renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or ionic liquids, and the development of catalyst-free reaction conditions. researchgate.net
Water has been successfully employed as a solvent for the zinc-catalyzed [2+3] cycloaddition of nitriles and sodium azide, providing a safe and environmentally friendly protocol. chemistryviews.org Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, represent another significant advancement in green tetrazole synthesis. These methods not only reduce waste but also often lead to shorter reaction times and higher yields. encyclopedia.pubbeilstein-journals.org
Accelerated Reaction Protocols: Microwave and Ultrasound Irradiation in Tetrazole Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools for accelerating organic reactions, including the synthesis of tetrazoles. encyclopedia.pubgatech.edunih.gov These non-conventional energy sources can significantly reduce reaction times, often from hours to minutes, and improve product yields.
Microwave-assisted synthesis relies on the efficient heating of the reaction mixture through the interaction of microwave energy with polar molecules. This rapid and uniform heating can lead to dramatic rate enhancements. Microwave irradiation has been successfully applied to various tetrazole syntheses, including [2+3] cycloaddition reactions and the Ullmann condensation for the formation of diaryl ether precursors. encyclopedia.pubmdpi.comresearchgate.net
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. gatech.edunih.govprinceton.edu Sonochemistry has been effectively used in the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction and in various one-pot multicomponent syntheses. encyclopedia.pubbeilstein-journals.orggatech.edunih.gov
Table 3: Comparison of Conventional vs. Accelerated Methods in Tetrazole Synthesis
| Reaction | Conventional Method | Microwave/Ultrasound Method | Advantages of Accelerated Method |
| [2+3] Cycloaddition | Hours of heating | Minutes of irradiation | Drastic reduction in reaction time, often higher yields. encyclopedia.pub |
| Ugi-Azide MCR | Often requires long reaction times | Shorter reaction times, potential for solvent-free conditions. beilstein-journals.orggatech.edunih.gov | |
| Ullmann Condensation | High temperatures, long reaction times | Reduced reaction times, improved yields. mdpi.comresearchgate.net |
In Silico Investigations and Computational Modeling of the Chemical Compound
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (HOMO/LUMO, Dipole Moment, Fukui Indices)
Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine key descriptors that govern a molecule's reactivity and stability.
HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a large gap suggests high stability and low reactivity.
Fukui Indices: These local reactivity descriptors are used to identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This information is valuable for predicting reaction mechanisms and potential metabolic sites.
Without specific studies on 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole, no quantitative data for these parameters can be provided.
Molecular Docking and Virtual Screening for Target Identification and Ligand Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used for:
Virtual Screening: Docking large libraries of compounds against a protein target to identify potential hits.
Binding Mode Prediction: Understanding how a ligand interacts with the active site of a protein, which is critical for structure-based drug design.
This analysis identifies the specific cavity or "pocket" on a protein surface where the ligand binds. It also details the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand, anchoring it in place.
Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the receptor. A lower (more negative) score generally indicates a more favorable binding interaction.
No molecular docking studies targeting specific proteins with this compound were found in the available literature.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Conformational Ensembles in Biological Contexts
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. In a biological context, MD can be used to:
Assess the stability of a ligand-receptor complex predicted by docking.
Explore the different conformations a molecule can adopt in solution or when bound to a protein.
Understand how the binding of a ligand might induce conformational changes in the protein target.
No MD simulation studies involving this compound have been published.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
ADME properties determine the pharmacokinetic profile of a potential drug. Computational models are frequently used to predict these parameters early in the discovery process. Key predicted parameters include:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
Metabolism: Likelihood of being a substrate or inhibitor for Cytochrome P450 (CYP) enzymes.
Excretion: Prediction of renal clearance.
Models also assess physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which are fundamental to ADME behavior. There is no available published data on the computationally predicted ADME parameters for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Lead Identification
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a model based on a set of known molecules, the activity of new, unsynthesized molecules can be predicted. This helps in prioritizing which compounds to synthesize and test, thereby optimizing the lead identification process. A QSAR study requires a dataset of structurally related compounds with measured biological activity, which is not available for this compound and its analogues.
Preclinical Biological Activity and Mechanistic Studies of 1 2 3 Chlorophenoxy Phenyl 1h Tetrazole and Analogues
Bioisosteric Principles and Their Mechanistic Implications in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry focused on the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties. This approach is instrumental in optimizing drug-like properties, including potency, selectivity, metabolic stability, and pharmacokinetic profiles. The tetrazole ring, a key feature of 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole, is a prominent example of a bioisostere, particularly for the carboxylic acid group and the cis-amide bond.
The 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid moiety. researchgate.netnumberanalytics.com This substitution is a common tactic in drug design to enhance a compound's pharmacological properties. uq.edu.aunih.gov The rationale for this bioisosteric replacement lies in the similarities in acidity and hydrogen bonding capabilities between the two functional groups. researchgate.net Both the 1H-tetrazole and carboxylic acid groups are acidic and can exist as anions at physiological pH, allowing them to engage in similar electrostatic interactions with biological targets. nih.gov
One of the primary advantages of replacing a carboxylic acid with a 1H-tetrazole is the improvement of metabolic stability. tandfonline.com Carboxylic acids are susceptible to various metabolic transformations in the body, which can lead to rapid clearance and reduced bioavailability. tandfonline.com The tetrazole ring is generally more resistant to these metabolic pathways, leading to a longer duration of action. acs.org Furthermore, the tetrazole moiety can increase the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can improve its ability to cross cell membranes and potentially enhance oral bioavailability. tandfonline.com The delocalization of the negative charge over the five-membered ring system of the tetrazolate anion also results in a different electrostatic potential and charge distribution compared to a carboxylate, which can influence binding affinity and selectivity for its target. nih.gov
The hydrogen bond environments of 1H-tetrazole and carboxylic acid groups, while similar, are not identical. The hydrogen bond environment around a tetrazole substituent extends further from the core of the molecule by approximately 1.2 Å compared to a carboxylic acid. nih.govcambridgemedchemconsulting.com This difference necessitates some flexibility in the protein binding site to accommodate the tetrazole and form strong hydrogen bonds. nih.gov
In addition to mimicking carboxylic acids, the tetrazole ring, specifically in a 1,5-disubstituted pattern, serves as an effective surrogate for the cis-amide bond in peptidomimetics. acs.org The geometry of the 1,5-disubstituted tetrazole ring closely resembles the planar conformation of a cis-amide bond, a structural motif that is often crucial for the biological activity of peptides but is energetically less favorable than the trans-conformation. researchgate.netacs.org
The incorporation of a 1,5-disubstituted tetrazole can lock the peptide backbone into a conformation that is recognized by the target receptor, potentially leading to increased potency and selectivity. researchgate.net This conformational constraint is particularly important in the design of analogues of peptides where the cis-isomer is believed to be the active conformation. researchgate.netspringernature.com Furthermore, replacing a labile amide bond with a metabolically stable tetrazole ring enhances the resistance of the peptidomimetic to enzymatic degradation by proteases, thereby prolonging its biological half-life. nih.gov This strategy has been successfully applied in the design of various biologically active peptide analogues. nih.gov
In Vivo Preclinical Models for Efficacy and Pharmacodynamic Evaluation
The therapeutic potential of tetrazole analogues has been substantiated through efficacy studies in various in vivo preclinical models, particularly for diabetes and seizure disorders.
Animal Models for Disease Pathophysiology (e.g., Diabetes Mellitus, Seizure Models, Infection Models)
Diabetes Mellitus Models: The antidiabetic efficacy of 5-substituted-1H-tetrazole derivatives has been evaluated in genetically obese and diabetic animal models. nih.govresearchgate.net These include KKAy mice, a model for polygenic obese type 2 diabetes, and Wistar fatty rats. nih.govresearchgate.netmdpi.com These models are crucial for assessing a compound's ability to lower blood glucose and lipid levels in a physiological context of obesity and insulin (B600854) resistance. nih.gov Additionally, the tetrazole analogue 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide was evaluated in a chemically-induced diabetes mellitus rat model, likely using agents like streptozotocin (B1681764) (STZ), which selectively destroys pancreatic beta cells. nih.govresearchgate.netnih.gov
Seizure Models: A significant body of in vivo work has been conducted on the anticonvulsant activity of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, an analogue of the subject compound. nih.gov Its efficacy was established in the maximal electroshock (MES) seizure model in mice, which is used to identify agents that prevent seizure spread. nih.govmdpi.com The compound was also tested in several chemically-induced seizure models, including those using pentylenetetrazole (PTZ), isoniazid (B1672263) (ISO), thiosemicarbazide (B42300) (THIO), and 3-mercaptopropionic acid (3-MP). nih.gov These models help elucidate the mechanism of action, with the PTZ test often identifying compounds that raise the seizure threshold. mdpi.comnih.gov The compound showed significant anticonvulsant activity against seizures induced by MES, ISO, THIO, and 3-MP. nih.gov
Infection Models: While numerous in vitro studies have demonstrated the antiviral and antiprotozoal activity of tetrazole derivatives, specific in vivo infection models for evaluating the efficacy of this compound or its close analogues are not detailed in the reviewed literature.
Table 4: Anticonvulsant Activity of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in Mice
| Seizure Model | Activity Metric | Result (mg/kg) | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Median Effective Dose (ED50) | 6.8 | nih.gov |
| Rotarod Neurotoxicity Test | Median Toxic Dose (TD50) | 456.4 | nih.gov |
| - | Protective Index (PI = TD50/ED50) | 67.1 | nih.gov |
Chimeric Animal Models with Humanized Systems for Metabolic Fate Studies
The preclinical assessment of drug candidates increasingly utilizes advanced in vivo models to predict human metabolic outcomes more accurately. Chimeric animal models, particularly mice with humanized livers, represent a significant technological advancement for studying the metabolic fate of xenobiotics like this compound and its analogues. These models are created by transplanting human hepatocytes into immunodeficient mice, resulting in a liver that is largely repopulated with human cells and thus expresses human drug-metabolizing enzymes and transporters.
The primary advantage of these humanized models is their ability to generate a metabolic profile that is more reflective of human metabolism compared to conventional animal models, which often exhibit species-specific differences in drug metabolism. This can be particularly crucial for compounds that may form human-specific metabolites, some of which could be associated with efficacy or toxicity. For a compound like this compound, which contains multiple sites susceptible to metabolic transformation (e.g., hydroxylation of the aromatic rings, potential cleavage of the ether linkage, or modification of the tetrazole ring), understanding its metabolic pathway is critical.
Studies using chimeric mice with humanized livers can provide valuable data on:
Identification of Human-Specific Metabolites: These models can reveal metabolites that are not formed in standard preclinical species like rats or dogs.
Prediction of Human Pharmacokinetics: By better predicting metabolic clearance, these models can help in forecasting the human pharmacokinetic profile.
Assessment of Drug-Drug Interaction Potential: The humanized liver system allows for the investigation of interactions with co-administered drugs that are metabolized by the same enzymatic pathways.
While specific studies on the metabolic fate of this compound in chimeric animal models are not yet extensively reported in the public domain, the general utility of this technology for compounds with similar structural features is well-established. The data obtained from such studies would be instrumental in the rational design of analogues with improved metabolic stability and in mitigating the risk of metabolic-related toxicity in clinical development.
Structure-Activity Relationship (SAR) Derivations and Rational Drug Design
The systematic investigation of how chemical structure relates to biological activity is a cornerstone of modern drug discovery. For the series of compounds related to this compound, understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following sections delve into the influence of different structural components of these molecules on their biological activity.
The tetrazole ring is a key feature of this compound and its analogues, often serving as a bioisostere for a carboxylic acid group due to its similar acidity and planar nature. The substitution pattern on the tetrazole ring itself can significantly modulate the biological activity of the molecule.
Substituted tetrazoles can exist as two positional isomers, the 1-substituted and the 2-substituted tetrazoles. The specific isomer can have a profound impact on the compound's biological activity, likely due to the different spatial arrangement of the substituents and the resulting interactions with the biological target. In the case of this compound, the phenyl group is attached to the N1 position of the tetrazole ring. The alternative N2-substituted isomer would present a different three-dimensional shape, which could lead to altered binding affinity and efficacy at the target receptor or enzyme.
Furthermore, substitution at the C5 position of the tetrazole ring introduces another avenue for modifying the molecule's properties. The introduction of various substituents at this position can influence the compound's electronics, lipophilicity, and steric profile. For instance, the addition of small alkyl groups, electron-withdrawing groups, or hydrogen bond donors/acceptors at C5 could be explored to optimize target engagement.
A hypothetical SAR exploration for substituents on the tetrazole ring of this compound is presented in the table below.
| Modification | Position | Rationale for Biological Activity Modulation |
| Isomeric Form | N2-substitution | Altered 3D geometry, potentially leading to different target interactions and selectivity. |
| Alkyl Substitution | C5 | Increased lipophilicity, which may affect cell permeability and target binding. |
| Electron-withdrawing group (e.g., -CF3) | C5 | Altered electronic properties of the tetrazole ring, potentially influencing binding affinity. |
| Hydrogen bond donor/acceptor (e.g., -NH2, -OH) | C5 | Potential for new interactions with the biological target, which could enhance potency. |
This table is based on general principles of medicinal chemistry and does not represent experimentally confirmed data for this specific compound.
The phenoxy and chlorophenyl moieties are critical components of the this compound scaffold, and their nature and substitution pattern are expected to significantly influence the compound's biological activity and selectivity.
SAR studies on related compounds often reveal that the nature and position of the substituent on this phenyl ring are key determinants of activity. For example, moving the chlorine to the 2- or 4-position, or replacing it with other halogens (e.g., fluorine, bromine) or small alkyl groups, would likely result in analogues with different biological profiles.
The following table outlines potential modifications to the phenoxy and chlorophenyl moieties and their expected impact on biological activity.
| Moiety | Modification | Potential Impact on Biological Activity and Selectivity |
| Phenoxy Linker | Replacement with a different linker (e.g., thioether, amine) | Altered flexibility and hydrogen bonding capacity, potentially affecting binding mode and affinity. |
| Chlorophenyl Ring | Change in chlorine position (e.g., 2-chloro, 4-chloro) | Modified electronic and steric properties, which could lead to changes in potency and selectivity. |
| Chlorophenyl Ring | Replacement of chlorine with other substituents (e.g., -F, -Br, -CH3) | Altered lipophilicity and electronic nature, potentially optimizing target interactions. |
| Phenyl Ring | Introduction of additional substituents | Further exploration of the binding pocket to identify new interactions and improve activity. |
This table is based on general principles of medicinal chemistry and does not represent experimentally confirmed data for this specific compound.
A common strategy in drug design to explore new chemical space and improve biological activity is the creation of hybrid molecules. This involves combining structural motifs from different classes of bioactive compounds. For this compound, incorporating other heterocyclic rings, such as pyrazole (B372694) or thiazole (B1198619), in place of or in addition to the existing moieties could lead to novel compounds with enhanced properties.
Pyrazole-Tetrazole Hybrids: Pyrazole is another five-membered nitrogen-containing heterocycle known to be present in many biologically active compounds. The hybridization of pyrazole and tetrazole moieties has been explored for various therapeutic targets. For instance, a pyrazole ring could be used to replace one of the phenyl rings or be fused to the existing scaffold. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors or acceptors, offering new points of interaction with a biological target.
Thiazole-Tetrazole Hybrids: Thiazole is a five-membered heterocycle containing both sulfur and nitrogen. It is a common scaffold in medicinal chemistry and is present in several approved drugs. Incorporating a thiazole ring into the this compound framework could modulate the compound's electronic properties, lipophilicity, and metabolic stability. The sulfur atom in the thiazole ring can also participate in specific interactions with biological targets.
The design of such hybrid molecules would involve synthetic strategies that allow for the flexible combination of these different heterocyclic building blocks. The evaluation of these new chemical scaffolds would then proceed through a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and drug-like properties.
The table below provides examples of how other heterocycles could be incorporated into the core structure and the rationale behind such designs.
| Hybrid Scaffold | Incorporated Heterocycle | Design Rationale and Potential Advantages |
| Phenyl-Pyrazole-Phenoxy-Tetrazole | Pyrazole | The pyrazole ring could mimic the electronic and steric properties of the phenyl ring while offering new hydrogen bonding opportunities. |
| Phenyl-Thiazole-Phenoxy-Tetrazole | Thiazole | The thiazole ring can introduce different electronic and metabolic properties, potentially improving the pharmacokinetic profile. |
| Fused Bicyclic Systems | Fused Pyrazole or Thiazole | A more rigid scaffold could lead to higher binding affinity and selectivity by reducing the conformational flexibility of the molecule. |
This table is based on general principles of medicinal chemistry and does not represent experimentally confirmed data for this specific compound.
Prospective Research Trajectories and Interdisciplinary Applications
Identification of Novel Biological Targets and Underexplored Therapeutic Areas for Tetrazole Compounds
The tetrazole ring is a key component in numerous marketed drugs, demonstrating a wide spectrum of biological activities. lifechemicals.combeilstein-journals.org Its ability to act as a metabolically stable substitute for a carboxylic acid group allows it to interact with various biological receptors, making it a valuable pharmacophore in drug design. lifechemicals.comnih.govresearchgate.net Tetrazole derivatives have been investigated for a plethora of therapeutic applications, including as antihypertensive, antibacterial, antifungal, anticancer, antidiabetic, and anti-inflammatory agents. bohrium.comresearchgate.netphmethods.netrawdatalibrary.net
Future research on 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole could focus on screening it against a wide array of biological targets to uncover novel therapeutic potentials. Given the history of tetrazoles in cardiovascular drugs like Losartan and Candesartan, exploring its effect on angiotensin II receptors could be a starting point. numberanalytics.com Furthermore, the structural motifs present in the molecule could lend themselves to activity in oncology, with many tetrazole derivatives showing promise as anticancer agents by targeting enzymes and proteins crucial for cancer cell proliferation. nih.govnih.gov Phenotypic screening combined with affinity-based proteome profiling could identify novel cellular targets for this class of compounds. nih.gov
| Therapeutic Area | Biological Target/Mechanism of Action | Example Compounds/Derivatives |
|---|---|---|
| Cardiovascular | Angiotensin II Receptor Antagonists | Losartan, Candesartan numberanalytics.com |
| Infectious Diseases | Antibacterial (e.g., DNA Gyrase, Topoisomerase IV), Antifungal, Antitubercular lifechemicals.comnih.gov | Cefotiam, Tetrazole-bearing acylhydrazones lifechemicals.comnih.gov |
| Oncology | Enzyme Inhibition (e.g., ANXA2, PDIA3/4), DNA Binding nih.govnih.govnih.gov | (Tetrazol-5-yl)methylindole derivatives nih.gov |
| Diabetes | Aldose Reductase Inhibition, PPARγ Modulation nih.govresearchgate.net | Pyrrolyl-tetrazole derivatives, Perfluoro anilide derivatives nih.govresearchgate.net |
| Inflammation | Cyclooxygenase (COX) Inhibition bohrium.comresearchgate.net | Tetrazolo [1,5-a] quinoxalines phmethods.net |
| Neurology | Anticonvulsant Activity bohrium.comnih.gov | Various substituted tetrazoles nih.gov |
Advanced Drug Delivery Systems and Nanomedicine Approaches for Optimized Pharmacokinetics
A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound. Advanced drug delivery systems and nanomedicine offer promising solutions to improve solubility, stability, and targeted delivery, thereby enhancing therapeutic efficacy and reducing side effects. Tetrazole derivatives have been successfully utilized in nanotechnology, for instance, as capping agents to stabilize semiconductor and metal nanoparticles. nih.gov This demonstrates their compatibility with nanomaterials.
For a compound like this compound, which may have limited aqueous solubility, encapsulation within nanocarriers such as liposomes, micelles, or polymeric nanoparticles could significantly improve its bioavailability. amerigoscientific.com The use of nano-catalysts in the synthesis of tetrazole derivatives is also a rapidly growing field, suggesting a strong synergy between tetrazole chemistry and nanotechnology. researchgate.netamerigoscientific.comnih.gov These nano-catalytic methods offer efficient and environmentally friendly synthetic routes. amerigoscientific.comnih.gov Furthermore, tetrazole-capped nanoparticles can be used to fabricate organic-free semiconductor films, indicating their utility in creating advanced materials for various applications, including drug delivery platforms. nih.gov
| Nanocarrier/Approach | Potential Advantage for this compound | Relevant Research on Tetrazoles |
|---|---|---|
| Liposomes | Enhanced solubility, reduced systemic toxicity, potential for targeted delivery. | General applicability for hydrophobic drugs. |
| Polymeric Nanoparticles | Controlled release, improved stability, surface functionalization for targeting. | Tetrazoles used in the synthesis of novel polymers. lifechemicals.com |
| Magnetic Nanoparticles | Targeted delivery using external magnetic fields, use in theranostics. | Magnetic nano-catalysts (e.g., Fe3O4) used for efficient tetrazole synthesis. amerigoscientific.comnih.gov |
| Tetrazole-Capped Nanoparticles | Serves as both the drug and the stabilizing agent for a nanocarrier system. | Tetrazoles are effective capping ligands for semiconductor and metal nanoparticles. nih.gov |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process. These computational tools can accelerate the identification of lead compounds, predict their biological activities and properties, and optimize their chemical structures. Computational studies, such as those using density functional theory (DFT), have already been employed to investigate the structural and chemical properties of tetrazole derivatives, including their heats of formation and aromaticity. cdnsciencepub.comacs.orgiosrjournals.orgresearchgate.net
For this compound, AI and ML algorithms could be trained on existing data for tetrazole compounds to predict the biological activities of novel analogues. These models can perform virtual screening of large chemical libraries to identify derivatives with higher potency and better pharmacokinetic profiles. nih.gov Furthermore, generative AI models can design entirely new tetrazole-based molecules with desired properties, expanding the chemical space for drug discovery. Molecular docking studies can predict the binding modes of these analogues with their biological targets, providing insights for further optimization. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Screening large databases of virtual compounds against a biological target. | Rapid identification of potent analogues from vast chemical libraries. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. | Guidance for rational design of analogues with improved activity. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles. |
| De Novo Drug Design | Generative models design novel molecules with desired properties. | Creation of innovative tetrazole scaffolds beyond existing chemical space. |
| Molecular Dynamics Simulation | Simulating the interaction of a ligand with its target protein over time. nih.gov | Understanding the binding stability and mechanism of action. nih.gov |
Development of Multi-Target Directed Ligands and Polypharmacology Strategies
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple pathological pathways. The "one molecule, one target" paradigm has shown limitations in treating such diseases effectively. Consequently, the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple targets—has gained significant traction. nih.govresearchgate.net
The scaffold of this compound could serve as a foundation for designing MTDLs. By strategically modifying its structure or linking it with other known pharmacophores, it may be possible to create novel compounds that modulate several disease-related targets simultaneously. nih.gov For instance, in the context of neurodegenerative diseases, one could design an analogue that inhibits both cholinesterases and monoamine oxidase-B. This polypharmacology approach can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov
| Design Strategy | Description | Potential Application for this compound |
|---|---|---|
| Pharmacophore Hybridization | Fusing or merging two distinct pharmacophores into a single molecule. | Combining the tetrazole scaffold with a known kinase inhibitor pharmacophore for anticancer therapy. |
| Linker-Based Approach | Connecting two pharmacophores via a flexible or rigid linker. nih.gov | Linking the molecule to a moiety that targets a different receptor involved in the same disease pathway. nih.gov |
| Scaffold Hopping | Replacing the core scaffold of a known multi-target drug with the tetrazole-biphenyl scaffold. | Generating novel intellectual property with potentially improved properties. |
Broader Scientific Applications of Tetrazole Derivatives Beyond Traditional Medicinal Chemistry
The utility of the tetrazole ring extends far beyond its role in medicinal chemistry. Its unique properties make it valuable in a wide range of other scientific and industrial fields. numberanalytics.comacs.org
Agrochemicals: Tetrazole derivatives have been developed as plant growth regulators, herbicides, and fungicides, highlighting their potential role in agriculture. nih.govmdpi.com
Material Science: Due to their high nitrogen content and significant enthalpy of formation, tetrazoles are used as energetic materials, such as propellants and gas generators for airbags. numberanalytics.comnih.govmdpi.com They also serve as ligands in the construction of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com Furthermore, polymers containing tetrazole fragments are being explored as advanced materials for applications such as carbon dioxide capture. lifechemicals.com
Chemical Probes and Bioimaging: The photochemical properties of tetrazoles are particularly interesting. Upon UV irradiation, they can generate reactive nitrile imines, which can then participate in "photoclick" reactions with alkenes. rsc.orgresearchgate.net This has been exploited to create fluorogenic probes for imaging specific biomolecules and organelles like mitochondria and lysosomes within living cells with high spatiotemporal control. rsc.orgnih.gov Tetrazole-based sensors have also been designed for the detection of metal ions like Al(III) and Zn(II). researchgate.net
| Application Area | Specific Use | Key Property of Tetrazole Ring |
|---|---|---|
| Agrochemicals | Plant growth regulators, herbicides, fungicides nih.govmdpi.com | Biological activity |
| Material Science | Energetic materials (propellants, explosives) numberanalytics.commdpi.com | High nitrogen content, high enthalpy of formation numberanalytics.commdpi.com |
| Metal-Organic Frameworks (MOFs) lifechemicals.com | Coordination with metal ions lifechemicals.com | |
| Specialty Polymers (e.g., for CO2 capture) lifechemicals.com | Chemical stability and functionality lifechemicals.com | |
| Chemical Biology | Chemical Probes for target identification nih.gov | Reactivity and ability to be functionalized nih.gov |
| Bioimaging and Sensors rsc.orgresearchgate.net | Photochemical reactivity ("photoclick" chemistry), fluorescence generation rsc.orgresearchgate.net | |
| Organic Synthesis | Intermediates, derivatizing agents numberanalytics.commdpi.com | Electron-withdrawing nature, reactivity mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via heterocyclic condensation reactions. A typical procedure involves coupling 2-(3-chlorophenoxy)benzaldehyde with a tetrazole precursor under controlled conditions. Key steps include:
- Use of PEG-400 as a solvent to enhance reaction efficiency and reduce side products .
- Catalytic Bleaching Earth Clay (BEC) at pH 12.5 to accelerate cyclization .
- Temperature control (70–80°C) to balance reaction kinetics and product stability .
- Post-synthesis purification via recrystallization in aqueous acetic acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., tetrazole C=N stretching at ~1605 cm⁻¹ and aromatic C-H at ~3011 cm⁻¹) .
- ¹H NMR : Resolves substituent patterns (e.g., integration of aromatic protons and methylene groups) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+] peaks .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial potency .
- Experimental Design : Use factorial design to test substituent combinations (e.g., 3-nitrophenyl vs. 4-fluorophenyl) and quantify activity via MIC assays against S. aureus and E. coli .
- Data Analysis : Compare logP values and Hammett constants (σ) to correlate electronic effects with bioactivity .
Q. How can contradictory data in biological assays for tetrazole derivatives be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) to minimize variability .
- Mechanistic Studies : Use molecular docking to validate target binding (e.g., bacterial dihydrofolate reductase) and rule off-target effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers and refine SAR models .
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen alternatives to BEC (e.g., zeolites) for enhanced recyclability and reduced waste .
- Solvent Engineering : Replace PEG-400 with ionic liquids to improve solubility and reduce energy costs .
- Process Simulation : Use Aspen Plus® to model reaction kinetics and optimize temperature/pressure profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
